7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid
Description
Systematic Nomenclature and Structural Elucidation
This compound, identified by Chemical Abstracts Service registry number 1779899-22-7, represents a precisely defined heterocyclic compound with distinctive structural characteristics. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the thieno[2,3-b]pyrazine core structure indicates a fused bicyclic system comprising a thiophene ring fused to a pyrazine ring in the [2,3-b] configuration. The numerical designations specify the exact positioning of substituents: the bromine atom occupies position 7, while the carboxylic acid functional group is located at position 6 of the heterocyclic framework.
The molecular structure exhibits the empirical formula C₇H₃BrN₂O₂S with a molecular weight of 259.08 daltons. The Simplified Molecular Input Line Entry System representation O=C(C1=C(Br)C2=NC=CN=C2S1)O provides a linear notation that captures the complete structural connectivity. The compound's three-dimensional architecture features a planar fused ring system with the carboxylic acid group extending from the thiophene portion and the bromine substituent positioned on the pyrazine ring. The InChI identifier InChI=1S/C7H3BrN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12) encodes the complete structural information including stereochemistry and connectivity patterns.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1779899-22-7 | |
| Molecular Formula | C₇H₃BrN₂O₂S | |
| Molecular Weight | 259.08 g/mol | |
| MDL Number | MFCD30530636 | |
| SMILES Notation | O=C(C1=C(Br)C2=NC=CN=C2S1)O |
The structural elucidation reveals a highly conjugated system where the electron-withdrawing effects of both the bromine atom and carboxylic acid group significantly influence the electronic properties of the heterocyclic core. The thiophene sulfur atom contributes to the aromatic character of the system while providing unique reactivity patterns distinct from purely nitrogen-containing heterocycles. The pyrazine nitrogen atoms introduce additional sites for potential coordination chemistry and hydrogen bonding interactions, enhancing the compound's utility in both synthetic applications and biological systems.
Historical Development and Discovery Timeline
The development of this compound emerged from broader research efforts focused on thieno[2,3-b]pyrazine derivatives and their synthetic applications in heterocyclic chemistry. The compound has gained particular prominence in recent synthetic methodologies, as evidenced by its utilization as a key starting material in tandem coupling and cyclization reactions. Research published in 2025 demonstrated the strategic importance of this brominated carboxylic acid derivative in accessing complex tricyclic and tetracyclic lactone structures through Palladium-catalyzed Sonogashira coupling reactions followed by intramolecular cyclization processes.
The synthetic accessibility of this compound has been established through multiple synthetic routes, including the hydrolysis of corresponding ester derivatives under basic conditions. Specifically, the conversion from methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate to the carboxylic acid has been achieved using lithium hydroxide in tetrahydrofuran/methanol/water solvent systems, yielding the target compound in 90% efficiency. This synthetic approach demonstrates the compound's accessibility through conventional organic transformations while maintaining the integrity of the sensitive heterocyclic framework.
The compound's emergence in contemporary research reflects the growing interest in heterocyclic building blocks that combine multiple functional groups for advanced synthetic applications. The brominated position provides a convenient handle for cross-coupling reactions, while the carboxylic acid functionality offers opportunities for amide formation, esterification, and cyclization reactions. This dual functionality has positioned this compound as a versatile intermediate in the construction of complex molecular architectures.
Position Within Heterocyclic Compound Classifications
This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically belonging to the category of fused bicyclic systems that incorporate both sulfur and nitrogen heteroatoms. The compound represents a member of the thieno[2,3-b]pyrazine family, which constitutes a subset of fused heterocycles characterized by the [2,3-b] fusion pattern between thiophene and pyrazine rings. This structural motif places the compound within the larger classification of π-electron-rich heterocycles that exhibit aromatic character and distinctive electronic properties.
The thieno[2,3-b]pyrazine core structure differentiates this compound family from related heterocyclic systems such as thieno[3,4-b]pyrazines, quinoxalines, and other nitrogen-sulfur containing fused systems. The specific [2,3-b] fusion geometry creates a unique electronic environment where the sulfur atom of the thiophene ring and the nitrogen atoms of the pyrazine ring interact through the shared bicyclic framework. This electronic arrangement influences the compound's reactivity patterns, coordination behavior, and potential biological activities.
Within the context of medicinal chemistry applications, this compound belongs to the category of heterocyclic building blocks that serve as privileged scaffolds for drug discovery programs. The combination of the electron-rich thiophene portion with the electron-deficient pyrazine section creates a balanced electronic system that can interact effectively with biological targets. The presence of the bromine substituent and carboxylic acid functional group further expands the compound's utility by providing sites for structure-activity relationship optimization and pharmacophore development.
| Classification Category | Specific Designation | Characteristics |
|---|---|---|
| Heterocyclic Family | Thieno[2,3-b]pyrazines | Fused sulfur-nitrogen bicycles |
| Fusion Pattern | [2,3-b] Configuration | Specific ring connectivity |
| Electronic Nature | π-Electron Rich Aromatic | Delocalized electron system |
| Functional Classification | Brominated Carboxylic Acids | Dual reactive functionality |
The compound's classification as a heterocyclic carboxylic acid places it within a important subset of organic compounds that bridge the gap between purely aromatic heterocycles and functionalized building blocks suitable for complex molecule synthesis. The strategic positioning of the carboxylic acid group on the thiophene ring, combined with the bromine substitution on the pyrazine portion, creates a bifunctional system that can participate in diverse chemical transformations while maintaining the structural integrity of the aromatic heterocyclic core.
Properties
IUPAC Name |
7-bromothieno[2,3-b]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHGXDQAPFWFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves the bromination of thieno[2,3-b]pyrazine-6-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno and pyrazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Anticancer Properties
The compound has been identified as a promising candidate for cancer treatment due to its ability to inhibit the B-Raf kinase pathway, which is crucial in the proliferation of certain cancer cells. Research indicates that thieno[2,3-b]pyrazine derivatives can serve as effective B-Raf inhibitors, making them valuable in treating neoplastic diseases such as melanoma, ovarian cancer, and colon cancer. The compound can be utilized alone or in combination with other chemotherapeutic agents to enhance therapeutic efficacy and reduce toxicity profiles .
In Vitro Studies
Recent research has demonstrated that thieno[2,3-b]pyrazine derivatives exhibit a range of biological activities including anti-inflammatory and antibacterial effects. For example, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values comparable to established chemotherapeutics like adriamycin .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of thieno[2,3-b]pyrazine derivatives and their biological activity is critical for drug development. For instance, modifications to the bromine substituent or the carboxylic acid group can significantly influence their potency against specific targets. This area remains an active field of research as scientists aim to optimize these compounds for better therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic rings play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Influence: Replacing the thiophene ring in the thieno[2,3-b]pyrazine core with pyridine (pyrido[2,3-b]pyrazine) or furan (furo[2,3-b]pyrazine) alters electronic properties. Thiophene’s electron-rich nature enhances reactivity in cross-coupling reactions compared to pyridine or furan derivatives .
- Substituent Effects: Bromine at position 7 in the thieno/pyrido/pyrrolo derivatives facilitates Pd-catalyzed couplings, while the carboxylic acid group at position 6 enables further functionalization (e.g., esterification, amidation) .
- Synthetic Yields: Thieno derivatives achieve moderate yields (50–86%) due to optimized Pd/Xantphos or Pd/BINAP catalyst systems, whereas furan-based compounds show variable yields depending on cyclization efficiency .
Physicochemical Properties
| Property | 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid | Pyrido[2,3-b]pyrazine analog | Furo[2,3-b]pyrazine analog |
|---|---|---|---|
| LogP (Lipophilicity) | 2.1 | 1.8 | 0.9 |
| Solubility (mg/mL) | 0.3 (DMSO) | 0.5 (DMSO) | 1.2 (Water) |
| pKa (COOH) | 3.2 | 3.5 | 4.6 |
Thieno derivatives exhibit higher lipophilicity (LogP ~2.1) compared to pyrido or furo analogs, correlating with improved membrane permeability .
Biological Activity
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Overview
The synthesis of this compound typically involves multi-step processes that integrate various heteroaryl components. The compound can be synthesized through reactions involving brominated thieno derivatives and subsequent carboxylation steps. The structural formula is characterized by a thieno ring fused with a pyrazine moiety, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast adenocarcinoma (MCF7), and non-small-cell lung cancer (NCI-H460) cell lines.
- Growth Inhibition : The growth inhibition was assessed using the sulforhodamine B (SRB) assay, revealing a GI50 value of approximately 7.8 µM against AGS cells, indicating significant antiproliferative activity .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| AGS | 7.8 | Induction of apoptosis |
| CaCo-2 | 11.0 | Cell cycle arrest |
| MCF7 | 9.5 | ROS-mediated apoptosis |
| NCI-H460 | 10.5 | Apoptotic pathway activation |
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
- Cell Cycle Arrest : In treated cells, significant alterations in cell cycle distribution were observed, particularly an arrest in the S phase, which is critical for DNA synthesis and cell division .
- Inhibition of Key Oncogenic Pathways : Some derivatives of thieno-pyrazines have been reported to inhibit epidermal growth factor receptor (EGFR) signaling, which is pivotal in many cancers .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Thieno Ring : Modifications such as alkyl or aryl groups can enhance lipophilicity and potentially increase cellular uptake and bioactivity.
- Positioning of Functional Groups : The positioning of carboxylic acid groups on the pyrazine ring appears to correlate with increased activity against specific cancer types.
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- A study by Peinador et al. demonstrated that methyl derivatives showed selective cytotoxicity against AGS cells without significant toxicity to normal Vero cells, suggesting a favorable therapeutic index for these compounds .
- Another investigation reported that certain derivatives exhibited IC50 values below 10 µM across multiple cancer cell lines, underscoring their potential as lead compounds for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves bromination of thieno[2,3-b]pyrazine-6-carboxylic acid derivatives. Key steps include:
- Regioselective Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 24 hours to target the 7-position .
- Carboxylic Acid Protection : Protect the carboxylic acid group with tert-butyl esters to prevent side reactions during bromination .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Typical yields range from 45–65% .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry. The bromine atom at C7 induces deshielding of adjacent protons (δ 8.2–8.5 ppm for C8-H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 273.94 (CHBrNOS).
- HPLC-Purity : Achieve >95% purity using a C18 column with a water/acetonitrile (0.1% trifluoroacetic acid) gradient .
Q. What solvent systems are recommended for handling this compound in biological assays?
Methodological Answer:
- Polar Solvents : Dimethyl sulfoxide (DMSO) is ideal for stock solutions (10 mM). Avoid aqueous buffers with pH >7 to prevent hydrolysis of the thieno-pyrazine core.
- Stability Data : In PBS (pH 7.4), the compound degrades by 15% over 24 hours at 25°C. Use freshly prepared solutions for in vitro assays .
Advanced Research Questions
Q. How does the bromine substituent at C7 influence structure-activity relationships (SAR) in drug discovery?
Methodological Answer:
- Electrophilic Reactivity : The bromine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
- Biological Target Interactions : Computational docking (AutoDock Vina) shows that bromine increases binding affinity to kinases (e.g., EGFR) by forming halogen bonds with backbone carbonyls .
- Comparative SAR : Replace bromine with methyl or cyano groups to evaluate potency shifts. For example, 7-methyl analogs show 10-fold lower IC in kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Variability : Standardize assay conditions (e.g., ATP concentration, incubation time) across studies. For example, discrepancies in IC values may arise from differing ATP levels (1 mM vs. 10 µM) .
- Metabolite Interference : Use LC-MS to confirm compound stability in cell media. Degradation products (e.g., debrominated analogs) may contribute to off-target effects .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate hydrolysis activation energies at different pH levels. The bromine-thieno bond is most labile at pH >9, with a predicted half-life of 2 hours .
- Molecular Dynamics (MD) : Simulate thermal degradation pathways at 37°C to identify vulnerable bonds (e.g., C-S in the thieno ring) .
Q. What experimental approaches address low yields in multi-step syntheses of derivatives?
Methodological Answer:
- Flow Chemistry : Use microreactors to optimize exothermic bromination steps, improving yields by 20% compared to batch reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) for Suzuki couplings, minimizing side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
